molecular formula C7H7N3 B1650877 5-(Methylamino)nicotinonitrile CAS No. 1211585-12-4

5-(Methylamino)nicotinonitrile

Cat. No. B1650877
CAS RN: 1211585-12-4
M. Wt: 133.15
InChI Key: CLSRDQRRVTZKKV-UHFFFAOYSA-N
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Description

5-(Methylamino)nicotinonitrile, also known as MANN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MANN is a derivative of nicotinonitrile, a compound that is commonly used in the synthesis of pharmaceuticals, agrochemicals, and materials. MANN has been found to possess unique properties that make it a promising candidate for use in scientific research.

Mechanism of Action

The mechanism of action of 5-(Methylamino)nicotinonitrile is not fully understood. However, it has been suggested that 5-(Methylamino)nicotinonitrile may act by inhibiting certain enzymes or signaling pathways that are involved in inflammation and cancer. 5-(Methylamino)nicotinonitrile has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-(Methylamino)nicotinonitrile has been found to have several biochemical and physiological effects. In vitro studies have shown that 5-(Methylamino)nicotinonitrile can inhibit the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. 5-(Methylamino)nicotinonitrile has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In vivo studies have shown that 5-(Methylamino)nicotinonitrile can reduce inflammation and tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(Methylamino)nicotinonitrile in lab experiments is its high purity and stability. 5-(Methylamino)nicotinonitrile is also relatively easy to synthesize, making it a cost-effective option for research. However, one limitation of using 5-(Methylamino)nicotinonitrile is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 5-(Methylamino)nicotinonitrile. One area of interest is the development of 5-(Methylamino)nicotinonitrile-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the exploration of the mechanism of action of 5-(Methylamino)nicotinonitrile and its potential targets. Additionally, further studies are needed to investigate the safety and toxicity of 5-(Methylamino)nicotinonitrile in vivo.

Scientific Research Applications

5-(Methylamino)nicotinonitrile has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. 5-(Methylamino)nicotinonitrile has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. 5-(Methylamino)nicotinonitrile has also been found to have antimicrobial properties, which could be useful in the development of new antibiotics.

properties

IUPAC Name

5-(methylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-9-7-2-6(3-8)4-10-5-7/h2,4-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSRDQRRVTZKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282647
Record name 5-(Methylamino)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylamino)nicotinonitrile

CAS RN

1211585-12-4
Record name 5-(Methylamino)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211585-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methylamino)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(methylamino)pyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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